molecular formula C13H20F6N2O5 B1377720 [1-(Azetidin-3-yl)-4-piperidyl]methanol ditrifluoroacetic acid salt CAS No. 1651840-82-2

[1-(Azetidin-3-yl)-4-piperidyl]methanol ditrifluoroacetic acid salt

Cat. No. B1377720
M. Wt: 398.3 g/mol
InChI Key: CVNYWORGFLRUQY-UHFFFAOYSA-N
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Description

“[1-(Azetidin-3-yl)-4-piperidyl]methanol ditrifluoroacetic acid salt” is a chemical compound with the CAS Number: 1651840-82-2 . It has a molecular weight of 398.3 . The IUPAC name for this compound is (1-(azetidin-3-yl)piperidin-4-yl)methanol bis(2,2,2-trifluoroacetate) . It is a solid at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H18N2O.2C2HF3O2/c12-7-8-1-3-11(4-2-8)9-5-10-6-9;23-2(4,5)1(6)7/h8-10,12H,1-7H2;2(H,6,7) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.


Physical And Chemical Properties Analysis

“[1-(Azetidin-3-yl)-4-piperidyl]methanol ditrifluoroacetic acid salt” is a solid at room temperature . It should be stored in a refrigerator .

Scientific Research Applications

  • Catalytic Asymmetric Addition : Enantiopure N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol, a related compound, has been evaluated for catalytic asymmetric addition of organozinc reagents to aldehydes. This process achieved high enantioselectivity in ethylation, methylation, arylation, and alkynylation of aldehydes (Wang et al., 2008).

  • Synthesis of Piperazines and Diazepanes : Chiral piperazine and 1,4-diazepane annulated β-lactams, derived from azetidin-2-ones, have been transformed into functionalized piperazines and diazepanes, highlighting the versatility of azetidine-based compounds in synthesis (Dekeukeleire et al., 2012).

  • Enantiodiscrimination of α-Racemic Carboxylic Acids : Enantiopure aziridin-2-yl methanols, closely related to azetidin-3-yl derivatives, have been used as sensors for enantiodiscrimination of α-racemic carboxylic acids containing tertiary or quaternary stereogenic centers. This application demonstrates the potential of azetidine derivatives in analytical chemistry (Malinowska et al., 2020).

  • Synthesis of Highly Functionalized Compounds : Functionalized 2-azetidinones have been evaluated for their potential use as intermediates in the synthesis of highly functionalized compounds. These reactions proceeded via intermediate aziridines or azetidines (Dejaegher & de Kimpe, 2004).

  • Pharmacokinetics and Pharmacodynamics : The compound "[3,4-Difluoro-2-(2-fluoro-4-iodo-phenylamino)-phenyl]-((S)-3-hydroxy-3-piperidin-2-yl-azetidin-1-yl)-methanone" (GDC-0973), structurally related to the requested compound, has been studied for its pharmacokinetics and pharmacodynamics in preclinical species. This study aids in assessing the disposition of such compounds (Choo et al., 2012).

  • Antibacterial and Antifungal Activities : Novel azetidin-2-ones have been synthesized and evaluated for antibacterial and antifungal activities, demonstrating the potential of azetidine derivatives in the development of new antimicrobial agents (Adem et al., 2022).

  • Azetidines as Precursors in Synthesis : Azetidines and azetidin-2-ones, related to the queried compound, are used as precursors in the synthesis of various heterocyclic compounds, including piperidines and pyrrolidines, demonstrating their importance in organic synthesis (Singh, D’hooghe, & Kimpe, 2008).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The hazard statements associated with this compound are H315, H319, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) .

properties

IUPAC Name

[1-(azetidin-3-yl)piperidin-4-yl]methanol;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O.2C2HF3O2/c12-7-8-1-3-11(4-2-8)9-5-10-6-9;2*3-2(4,5)1(6)7/h8-10,12H,1-7H2;2*(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVNYWORGFLRUQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CO)C2CNC2.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20F6N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(Azetidin-3-yl)-4-piperidyl]methanol ditrifluoroacetic acid salt

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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